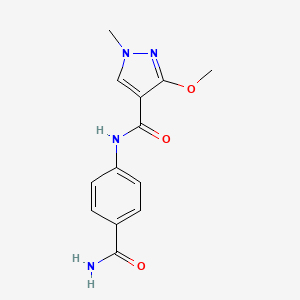

N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

CAS No.: 1014048-83-9

Cat. No.: VC7518704

Molecular Formula: C13H14N4O3

Molecular Weight: 274.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1014048-83-9 |

|---|---|

| Molecular Formula | C13H14N4O3 |

| Molecular Weight | 274.28 |

| IUPAC Name | N-(4-carbamoylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C13H14N4O3/c1-17-7-10(13(16-17)20-2)12(19)15-9-5-3-8(4-6-9)11(14)18/h3-7H,1-2H3,(H2,14,18)(H,15,19) |

| Standard InChI Key | CQPOYJBLHRVSKP-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N |

Introduction

N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in anti-inflammatory and analgesic pathways. The structure of this compound features a pyrazole ring with a methoxy group at the 3-position, a methyl group at the 1-position, and a carbamoyl group attached to a phenyl ring, which contributes to its potential biological activity and solubility properties.

Synthesis Methods

The synthesis of N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. These methods often include the reaction of specific precursors under controlled conditions to ensure high yields and purity. Common steps may involve the formation of the pyrazole ring followed by the introduction of the carbamoyl and methoxy groups.

Synthesis Steps:

-

Formation of Pyrazole Ring: This step often involves the condensation of appropriate precursors.

-

Introduction of Carbamoyl Group: Typically achieved through reactions involving carbamoyl chlorides or similar reagents.

-

Methoxy Group Introduction: May involve methylation reactions under basic conditions.

Biological Activity and Applications

N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits significant biological activity, particularly in anti-inflammatory and analgesic pathways. Compounds with similar structures have been reported to interact with various biological targets, including enzymes and receptors involved in pain and inflammation modulation. Further pharmacological studies are necessary to elucidate its mechanism of action and therapeutic potential.

Characterization Techniques

Characterization of N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques are crucial for confirming the structure and purity of synthesized compounds.

Characterization Methods:

-

NMR Spectroscopy: Provides detailed information about the molecular structure.

-

IR Spectroscopy: Helps identify functional groups present in the compound.

-

Mass Spectrometry: Confirms the molecular weight and formula.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. These include variations in functional groups that lead to differences in chemical behavior and biological activities.

Comparison Table:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | Contains a methoxy group and carboxylic acid | Lacks carbamoyl group; focuses on acid functionality |

| 4-Amino-N-(4-carbamoylphenyl)-1H-pyrazole | Amino group instead of methoxy | Potentially different biological activity due to amino substitution |

| 5-Methyl-N-(4-carbamoylphenyl)-1H-pyrazole | Methyl substitution at position 5 | Changes electronic properties affecting reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume